(2-Ethylhexyl)triphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32Si |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-ethylhexyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-3-5-15-23(4-2)22-27(24-16-9-6-10-17-24,25-18-11-7-12-19-25)26-20-13-8-14-21-26/h6-14,16-21,23H,3-5,15,22H2,1-2H3 |
InChI Key |
LAKBGBXQBHJKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhexyl Triphenylsilane
Overview of Synthetic Routes to Alkyltriphenylsilanes
The construction of alkyltriphenylsilanes fundamentally involves the formation of a stable silicon-carbon (Si-C) bond. Historically and in current practice, three principal strategies dominate the synthesis of these compounds.
Nucleophilic Substitution at Silicon: This is the most common approach, wherein a carbon-based nucleophile attacks an electrophilic silicon center. The two most prominent examples of this strategy involve Grignard reagents (R-MgX) and organolithium reagents (R-Li). mnstate.edulibretexts.org In the context of synthesizing (2-Ethylhexyl)triphenylsilane, this would involve reacting a triphenylsilyl halide (e.g., triphenylchlorosilane) with a (2-ethylhexyl)metal species.
Hydrosilylation: This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. pageplace.de For the target molecule, this translates to the catalytic addition of triphenylsilane (B1312308) to an unsaturated precursor like 2-ethyl-1-hexene. This reaction is typically catalyzed by transition metal complexes and is known for its high atom economy. researchgate.net
Catalytic Cross-Coupling Reactions: Modern synthetic chemistry has introduced various catalytic methods that can forge Si-C bonds. These often involve transition metal catalysts (e.g., based on nickel, iron, or copper) that can couple organometallic reagents with silicon electrophiles or, in some cases, alkyl halides with silylmetal reagents. organic-chemistry.orgorganic-chemistry.org
Each of these routes offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing chemists with a versatile toolkit for preparing specific alkyltriphenylsilane targets.
Grignard-Based Synthesis of this compound
The Grignard reaction is a venerable and highly reliable method for forming Si-C bonds. sigmaaldrich.com The synthesis of this compound via this route involves the reaction of a (2-ethylhexyl)magnesium halide with a suitable triphenylsilyl electrophile, typically triphenylchlorosilane. The Grignard reagent, acting as a potent carbanion synthon, attacks the electrophilic silicon atom, displacing the halide and forming the desired tetraorganosilane. mnstate.edu
Optimization of Reaction Conditions for Grignard Coupling
Achieving high yields and purity in the Grignard synthesis of this compound requires careful optimization of several reaction parameters. libretexts.org The choice of solvent is critical; anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate and stabilize the Grignard reagent. libretexts.orglibretexts.org Temperature control is also vital, as Grignard reactions are exothermic. hzdr.de While initiation may require gentle heating, the reaction is often maintained at moderate temperatures to prevent side reactions, such as Wurtz coupling. libretexts.orghzdr.de
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent through coordination. libretexts.org |
| Temperature | 0°C to reflux | Initiation may require heating, but lower temperatures can improve selectivity. hzdr.de |
| Initiation | Iodine crystal, mechanical crushing | Helps to activate the magnesium surface by removing the passivating oxide layer. mnstate.edulibretexts.org |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly basic Grignard reagent with atmospheric moisture and oxygen. sigmaaldrich.com |
This interactive table summarizes key optimization parameters for the Grignard-based synthesis.
Influence of Precursors and Stoichiometry
The choice of starting materials directly impacts the reaction's success. The Grignard reagent can be prepared from 2-ethylhexyl chloride or 2-ethylhexyl bromide. While the bromide is often more reactive, the chloride can be a more cost-effective option. The primary silicon precursor is triphenylchlorosilane due to its commercial availability and appropriate reactivity. Alternatively, triphenylethoxysilane could be used, though the reaction may be slower.
Stoichiometry is straightforward, typically employing a slight excess (1.05-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the triphenylchlorosilane. Using a large excess of the Grignard reagent is generally avoided to minimize purification challenges.
Lithiation-Based Synthetic Approaches to this compound
An alternative and often more reactive pathway to the Grignard method involves the use of organolithium reagents. libretexts.org The synthesis of this compound can be achieved by reacting (2-ethylhexyl)lithium with triphenylchlorosilane. Due to the highly polarized nature of the C-Li bond, organolithium reagents are exceptionally potent nucleophiles and strong bases, often leading to faster reactions and higher yields compared to their Grignard counterparts. mt.comnumberanalytics.com
(2-Ethylhexyl)lithium can be prepared in situ from the corresponding alkyl halide (e.g., 2-ethylhexyl chloride) and lithium metal in a suitable hydrocarbon solvent like hexane (B92381). libretexts.orgscribd.com It is also available as a commercial solution. americanelements.com The reaction with triphenylchlorosilane is typically rapid, even at low temperatures, and results in the formation of the target silane (B1218182) and lithium chloride.
| Reagent | Precursor | Solvent | Typical Temperature |
| (2-Ethylhexyl)lithium | 2-Ethylhexyl Chloride + Li metal | Hexane, Pentane | 0°C to Room Temp. |
| Triphenylchlorosilane | N/A | Diethyl Ether, THF, or Hexane | -78°C to Room Temp. |
This interactive table outlines typical precursors and conditions for the lithiation-based synthesis.
The high reactivity of organolithium reagents necessitates strict anhydrous and anaerobic conditions to prevent quenching by moisture or air. mt.com
Hydrosilylation Strategies Involving Triphenylsilane and Unsaturated (2-Ethylhexyl) Precursors
Hydrosilylation offers an atom-economical route to this compound by the direct addition of triphenylsilane across a C=C bond. pageplace.de The logical unsaturated precursor for this synthesis is 2-ethyl-1-hexene . This reaction is almost invariably catalyzed by a transition metal complex, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. researchgate.net
The reaction typically proceeds via an anti-Markovnikov addition mechanism, where the silicon atom adds to the terminal carbon of the alkene, and the hydrogen atom adds to the internal carbon. This regioselectivity ensures the formation of the desired linear (2-ethylhexyl) chain attached to the silicon atom.
Reaction Scheme: Ph₃Si-H + CH₂=C(CH₂CH₃)(CH₂)₃CH₃ ---(Catalyst)--> Ph₃Si-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃
The process is generally clean, with the primary challenge being potential isomerization of the alkene substrate, which can be minimized by careful selection of the catalyst and reaction conditions. open.ac.uk
Catalytic Methods for the Synthesis of this compound
While the Grignard and lithiation routes are stoichiometric in their use of the organometallic reagent, catalysis plays a pivotal role in both hydrosilylation and other modern C-Si bond-forming reactions. bohrium.comthieme-connect.com
Hydrosilylation Catalysts: As mentioned, platinum complexes are the workhorses of industrial and laboratory hydrosilylation. researchgate.net However, significant research has focused on developing catalysts based on more abundant and less expensive metals. Rhodium complexes are also highly effective, and recent advances have demonstrated the utility of catalysts based on nickel, cobalt, and iron for the hydrosilylation of alkenes. organic-chemistry.orgepo.orgresearchgate.net
Catalyzed Cross-Coupling: For nucleophilic substitution routes, catalysis can also play a role. For instance, zinc-catalyzed coupling of Grignard reagents with chlorosilanes has been shown to proceed under mild conditions and can be performed on a large scale. organic-chemistry.org Copper-catalyzed reactions of silyl (B83357) anions or silylmetal reagents with alkyl halides are also an emerging area. Furthermore, iron-catalyzed silylation of alkyl chlorides provides another potential pathway. organic-chemistry.org These catalytic methods often offer improved functional group tolerance and milder reaction conditions compared to the classical, uncatalyzed organometallic reactions.
The choice of a specific catalytic method depends on factors such as cost, desired selectivity, and the presence of other functional groups in more complex substrates.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the Grignard reaction is a prominent and historically significant method for creating silicon-carbon bonds. gelest.com This approach involves the reaction of a Grignard reagent with a halosilane.
The synthesis of this compound via a Grignard reaction would theoretically involve the reaction of (2-Ethylhexyl)magnesium bromide with triphenylsilyl chloride. The general scheme for this type of reaction is the addition of the Grignard reagent to the silicon halide, leading to the formation of the desired tetraorganosilane and a magnesium halide salt. gelest.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), as Grignard reagents are highly sensitive to moisture. gelest.comgoogle.com The use of THF can be advantageous as it may facilitate substitution in sterically hindered systems due to its higher boiling point. gelest.com
The general protocol involves the slow addition of the triphenylsilyl chloride to the pre-formed (2-Ethylhexyl)magnesium bromide solution. gelest.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Emerging Catalytic Systems
Hydrosilylation represents a more modern and atom-economical approach to the synthesis of organosilanes. msu.eduresearchgate.net This method involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. For the synthesis of this compound, this would entail the reaction of triphenylsilane with 2-ethyl-1-hexene.
A variety of transition metal catalysts can be employed for hydrosilylation, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts being traditional choices. researchgate.net However, research has expanded to include more cost-effective and selective catalysts based on other transition metals such as nickel, rhodium, and cobalt. msu.edumdpi.comnih.gov For instance, nickel-based pincer complexes and commercially available Ni(acac)₂ have shown high activity and selectivity in the hydrosilylation of alkenes. mdpi.com Some nickel catalysts have demonstrated high efficiency for the anti-Markovnikov addition to terminal alkenes, which would be the desired regioselectivity for the synthesis of this compound from 2-ethyl-1-hexene. core.ac.uk
The reaction typically proceeds under mild conditions, and the choice of catalyst and reaction parameters can influence the regioselectivity and yield of the product. nih.gov While triphenylsilane has been shown to be an effective reagent in many transition metal-mediated hydrosilylations, its reactivity can differ from other silanes like triethylsilane. msu.edu
Purification Techniques and Yield Optimization in this compound Synthesis
The purification of this compound is a critical step to isolate the compound from unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the synthetic route employed and the nature of the impurities.
Following a Grignard synthesis, the initial workup typically involves quenching the reaction with an aqueous solution, often an acidic solution like dilute hydrochloric acid, to dissolve the magnesium salts. gelest.com The product is then extracted into an organic solvent. Further purification of the crude organosilane is commonly achieved through distillation under reduced pressure, which is suitable for thermally stable, non-polar compounds. google.com The high boiling point expected for this compound would necessitate vacuum distillation.
For hydrosilylation reactions, the purification process involves removing the catalyst and any remaining starting materials. If a homogeneous catalyst is used, it may be removed by passing the reaction mixture through a silica (B1680970) gel plug. Subsequent purification of the product can also be accomplished by vacuum distillation. In some cases, column chromatography can be employed for high-purity isolations, although this is less common for large-scale preparations. lsu.edu
Yield optimization for both synthetic routes involves careful control of reaction parameters. In Grignard synthesis, factors such as the purity of the magnesium and solvent, the reaction temperature, and the rate of addition of the electrophile are critical. gelest.com For hydrosilylation, the choice of catalyst, catalyst loading, temperature, and the molar ratio of alkene to silane are key parameters to optimize for maximizing the yield and selectivity. mdpi.comcore.ac.uk
Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound
A comparative analysis of the Grignard and hydrosilylation routes for the synthesis of this compound reveals distinct advantages and disadvantages for each methodology in terms of efficiency and selectivity.
Grignard Reaction: The Grignard synthesis is a well-established and versatile method. gelest.com However, its efficiency can be hampered by the high sensitivity of the Grignard reagent to moisture and air, which necessitates strictly anhydrous conditions and can pose challenges for scalability. The reaction can also generate significant amounts of magnesium salt waste. The selectivity is generally high for the formation of the desired silicon-carbon bond, but side reactions can occur, especially if the starting materials are not pure.
Hydrosilylation: Hydrosilylation is generally more atom-economical and can be more efficient, often proceeding with high yields under milder conditions. researchgate.net The development of advanced catalysts has led to high selectivity, particularly the anti-Markovnikov addition required for the target molecule. nih.govcore.ac.uk This method avoids the generation of large quantities of salt byproducts. However, the cost and availability of the catalyst can be a factor, and some catalysts may exhibit sensitivity to certain functional groups. The selectivity between hydrosilylation and other potential side reactions, such as dehydrogenative silylation, is dependent on the specific catalyst and conditions used. core.ac.uk
The following tables provide a hypothetical comparison based on typical results for analogous reactions reported in the literature.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Grignard Reaction | Hydrosilylation |
|---|---|---|
| Starting Materials | (2-Ethylhexyl)magnesium bromide, Triphenylsilyl chloride | 2-Ethyl-1-hexene, Triphenylsilane |
| Catalyst | None (stoichiometric reagent) | Transition Metal Complex (e.g., Pt, Ni, Rh) |
| Typical Yield (%) | 70-85 | 80-95 mdpi.com |
| Selectivity | High for Si-C bond formation | High anti-Markovnikov with appropriate catalyst |
| Byproducts | Magnesium halides | Minimal with selective catalysts |
| Scalability | Moderate, moisture sensitivity is a concern | High, amenable to flow chemistry |
Table 2: Hypothetical Reaction Parameters and Yields
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| Grignard Reaction | N/A | Diethyl Ether/THF | 25-66 | 2-4 | 80 |
| Hydrosilylation | Ni(acac)₂ / NaHBEt₃ | Toluene | 25 | 1-3 | 92 |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethylhexyl Triphenylsilane
Spectroscopic Analysis of (2-Ethylhexyl)triphenylsilane for Structural Assignment
Spectroscopic methodologies are paramount in the detailed structural analysis of this compound, offering insights into the electronic environment of individual atoms and the vibrational characteristics of its functional groups.
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework and the immediate coordination sphere of the silicon atom in this compound. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a detailed portrait of the molecule's connectivity and stereochemistry can be assembled.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the triphenylsilyl and the 2-ethylhexyl moieties. The aromatic protons of the three phenyl groups are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. This complexity arises from the through-bond and through-space coupling between the ortho, meta, and para protons.
The protons of the 2-ethylhexyl group will resonate in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the silicon atom are expected to show a characteristic chemical shift influenced by the electropositive nature of silicon. The remaining methyl and methylene protons of the ethyl and hexyl chains will display chemical shifts and coupling patterns consistent with a saturated aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-H | 7.0 - 8.0 |
| Si-CH₂- | ~0.8 - 1.5 |
| -CH(CH₂CH₃)- | ~1.2 - 1.8 |
| Aliphatic -CH₂- | ~1.0 - 1.6 |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The ipso-carbon of the phenyl rings, directly attached to the silicon atom, is expected to have a distinct chemical shift compared to the other aromatic carbons due to the influence of the silicon atom. The ortho, meta, and para carbons will also exhibit characteristic signals in the aromatic region of the spectrum (typically δ 120-140 ppm).
The carbons of the 2-ethylhexyl group will be observed in the aliphatic region (typically δ 10-40 ppm). The chemical shift of the methylene carbon bonded to the silicon atom will be particularly informative. The remaining carbons of the ethyl and hexyl chains will show distinct signals, allowing for the complete assignment of the aliphatic carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-ipso | ~135 - 145 |
| Phenyl C-ortho, C-meta, C-para | ~125 - 138 |
| Si-CH₂- | ~15 - 25 |
| -CH(CH₂CH₃)- | ~30 - 40 |
| Aliphatic -CH₂- | ~20 - 35 |
²⁹Si NMR spectroscopy is a highly specific technique for investigating the local environment of the silicon atom. For tetraorganosilanes such as this compound, the ²⁹Si chemical shift is sensitive to the nature of the organic substituents. The chemical shift for this compound is expected to fall within the typical range for tetraalkyl- and tetraarylsilanes. The precise chemical shift will be influenced by the electronic and steric effects of the three phenyl groups and the 2-ethylhexyl group.
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|
Two-dimensional NMR experiments are instrumental in confirming the structural assignment of this compound by establishing through-bond correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the 2-ethylhexyl group, showing correlations between adjacent protons and confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would definitively link the proton signals of the 2-ethylhexyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations. Key HMBC correlations would be expected between the protons of the methylene group adjacent to the silicon and the ipso-carbon of the phenyl rings, as well as with other carbons in the 2-ethylhexyl chain. This would provide unambiguous evidence for the connection between the triphenylsilyl and the 2-ethylhexyl moieties.
FTIR spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule by probing its vibrational modes. The spectrum is expected to be dominated by absorptions corresponding to the vibrations of the phenyl and alkyl groups.
Characteristic absorptions for the phenyl groups include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The presence of the Si-Ph bond gives rise to a characteristic absorption band.
The 2-ethylhexyl group will exhibit characteristic C-H stretching vibrations of its CH₂, and CH₃ groups in the 2960-2850 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2960 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aliphatic C-H | Bending | 1465, 1375 |
| Si-Phenyl | Stretching | ~1100 - 1120 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides a valuable "molecular fingerprint" of this compound by probing its vibrational modes. The resulting spectrum is characterized by a series of sharp peaks corresponding to specific chemical bonds and functional groups within the molecule. Analysis of these peaks allows for unambiguous identification and structural confirmation.
The Raman spectrum of this compound is dominated by contributions from the phenyl rings and the silicon-carbon bonds. The aromatic C-H stretching vibrations of the phenyl groups typically appear as a strong, sharp band around 3050-3070 cm⁻¹. The characteristic ring-breathing modes of the monosubstituted benzene (B151609) rings are observed as intense peaks near 1000 cm⁻¹ and 1030 cm⁻¹. Additionally, the C-C stretching vibrations within the phenyl rings give rise to a set of prominent bands in the 1580-1600 cm⁻¹ region.
The aliphatic 2-ethylhexyl group contributes its own set of characteristic vibrations. The C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-2960 cm⁻¹ range. The less intense C-H bending and rocking vibrations of the alkyl chain appear in the 1300-1470 cm⁻¹ region.
A key feature in the Raman spectrum is the vibration associated with the silicon-phenyl (Si-Ph) bond, which typically appears as a moderate to strong band in the region of 1100-1120 cm⁻¹. The stretching vibration of the silicon-alkyl (Si-C) bond is generally weaker and can be found at lower wavenumbers, typically in the 600-750 cm⁻¹ range. These silicon-centric vibrations are crucial for confirming the organosilane structure.
Table 1: Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl C-H | 3050 - 3070 | Strong |
| Aliphatic C-H Stretch | Alkyl CH₂, CH₃ | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1600 | Strong |
| Aliphatic C-H Bend | Alkyl CH₂, CH₃ | 1300 - 1470 | Medium |
| Si-Phenyl Stretch | Si-Ph | 1100 - 1120 | Medium-Strong |
| Phenyl Ring Breathing | Monosubstituted Ring | ~1000, ~1030 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of this compound, providing its exact molecular weight and offering insights into its structure through analysis of fragmentation patterns.
The calculated exact mass of this compound (C₂₆H₃₂Si) is 372.2273 g/mol . HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, can confirm this mass with high precision (typically within 5 ppm), which serves as a definitive confirmation of the elemental composition. nih.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 372 is expected to be observed. A prominent fragmentation pathway involves the cleavage of the silicon-carbon bond. The loss of the 2-ethylhexyl group (C₈H₁₇•) results in the formation of the highly stable triphenylsilyl cation ([M - C₈H₁₇]⁺) at m/z 259. This is often the base peak in the spectrum due to the stability of the triphenylsilyl moiety.
Further fragmentation of the triphenylsilyl cation can occur, leading to the loss of a phenyl group (C₆H₅•) to produce a fragment at m/z 182 ([Si(C₆H₅)₂H]⁺) or the formation of the phenyl cation itself at m/z 77. Fragmentation of the 2-ethylhexyl chain can also occur, leading to a series of smaller alkyl fragments. A common fragmentation is the loss of an ethyl radical (C₂H₅•) from the side chain, leading to a peak at m/z 343 ([M - C₂H₅]⁺), or the loss of a butyl radical (C₄H₉•), resulting in a peak at m/z 315 ([M - C₄H₉]⁺).
Table 2: Proposed HRMS Fragmentation Data for this compound
| m/z (Calculated) | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 372.2273 | [C₂₆H₃₂Si]⁺ | C₂₆H₃₂Si | Molecular Ion |
| 343.1987 | [C₂₄H₂₇Si]⁺ | C₂₄H₂₇Si | Loss of ethyl radical (•C₂H₅) |
| 315.1674 | [C₂₂H₂₃Si]⁺ | C₂₂H₂₃Si | Loss of butyl radical (•C₄H₉) |
| 259.0915 | [C₁₈H₁₅Si]⁺ | C₁₈H₁₅Si | Triphenylsilyl cation (Base Peak) |
| 182.0497 | [C₁₂H₁₀Si]⁺ | C₁₂H₁₀Si | Loss of a phenyl group from [Si(Ph)₃]⁺ |
X-ray Crystallography of this compound
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by mapping electron density in a single crystal. wikipedia.org While a crystal structure for this compound has not been reported in the literature, its anticipated structural features can be inferred from related organosilicon compounds.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation
A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles of this compound. The central silicon atom is expected to adopt a distorted tetrahedral geometry, with the C-Si-C bond angles deviating slightly from the ideal 109.5° due to the steric bulk of the triphenylsilyl and 2-ethylhexyl groups.
The three phenyl rings would be arranged in a propeller-like conformation around the silicon atom. The Si-C(phenyl) bond lengths are expected to be in the range of 1.86-1.88 Å, while the Si-C(alkyl) bond length would be slightly longer, around 1.88-1.90 Å. The flexible 2-ethylhexyl chain would likely adopt a low-energy, extended conformation to minimize steric strain. The chiral center at C2 of the ethylhexyl group would be unambiguously assigned as either (R) or (S) if a single enantiomer is crystallized.
Solid-State Packing and Intermolecular Interactions
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₂₆H₃₂Si |
| Formula Weight | 372.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2420 |
| Z (molecules/unit cell) | 4 |
Conformational Analysis and Stereochemical Considerations of this compound
The stereochemistry and conformational flexibility of this compound are key aspects of its three-dimensional structure. The molecule possesses a chiral center at the C2 position of the 2-ethylhexyl group, meaning it can exist as two enantiomers: (R)-(2-Ethylhexyl)triphenylsilane and (S)-(2-Ethylhexyl)triphenylsilane. When synthesized from racemic starting materials, the compound exists as a 1:1 mixture of these enantiomers.
Conformational freedom exists primarily through rotation around the various single bonds. The most significant rotations are around the Si-C(phenyl) bonds and the Si-C(alkyl) bond. The three phenyl rings, while able to rotate, are sterically hindered and adopt a stable propeller-like arrangement. The barrier to correlated rotation of these rings is expected to be significant.
The 2-ethylhexyl chain has multiple rotatable bonds (C-C), allowing it to adopt numerous conformations in solution. The preferred conformation will be one that minimizes gauche interactions and steric clashes with the bulky triphenylsilyl group. Computational modeling would likely show a preference for an extended, anti-periplanar arrangement of the carbon backbone of the alkyl chain. The presence of the chiral center influences the spatial orientation of the ethyl and butyl substituents on the main hexyl chain, which in turn affects how the entire alkyl group interacts with the triphenylsilyl moiety.
Advanced Chiroptical Spectroscopy of Chiral Derivatives of this compound
Given the inherent chirality of the 2-ethylhexyl group, its chiral derivatives are amenable to study by advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are exclusively sensitive to chiral molecules.
While the chiral center in this compound is in the flexible alkyl chain and is not a chromophore itself, its chiral environment can induce a weak CD signal in the electronic transitions of the nearby phenyl groups (typically in the UV region, < 280 nm). The asymmetry of the alkyl group can perturb the electronic structure of the achiral triphenylsilyl chromophore, making it weakly chiroptical.
The study of polymers containing chiral 2-ethylhexyl side chains has shown that this chiral motif can induce a higher-order helical or aggregated structure in the polymer backbone, leading to strong CD signals. nih.govrsc.org Similarly, if this compound were incorporated into a larger, organized assembly or a polymer, its chirality could be amplified and expressed more strongly in the chiroptical spectra.
VCD spectroscopy, which measures chirality in the infrared region, could provide more detailed conformational information. Specific vibrational modes associated with the chiral center and the surrounding bonds would exhibit VCD signals, offering insights into the preferred solution-state conformation of the 2-ethylhexyl chain. Theoretical calculations would be essential to correlate the observed VCD spectra with specific molecular conformations. vanderbilt.edu
Reactivity and Reaction Mechanisms of 2 Ethylhexyl Triphenylsilane
Silicon-Carbon Bond Reactivity in (2-Ethylhexyl)triphenylsilane
The silicon-carbon (Si-C) bond is a strong, largely covalent, and relatively non-polar bond. Its cleavage requires vigorous conditions or specific activation. lkouniv.ac.in In this compound, there are two types of Si-C bonds: one Si-C(alkyl) bond and three Si-C(aryl) bonds.
Electrophilic cleavage is a characteristic reaction of organosilanes. lkouniv.ac.in This process involves an electrophile attacking the carbon atom of the Si-C bond, with a concurrent or subsequent nucleophilic attack at the silicon center to displace the carbon group. nih.gov The general mechanism involves the formation of a carbocation intermediate beta to the silicon atom, which is stabilized by the silyl (B83357) group through hyperconjugation. nih.gov
For this compound, both the Si-phenyl and Si-(2-ethylhexyl) bonds can undergo electrophilic cleavage. The Si-aryl bond is generally more susceptible to cleavage by electrophiles than Si-alkyl bonds. lkouniv.ac.in For instance, acids and halogens can readily cleave the phenyl-silicon bond. The trimethylsilyl (B98337) group (-SiMe₃) is known to be an excellent leaving group in electrophilic aromatic substitution, a principle that extends to the triphenylsilyl moiety. nih.govaskfilo.com
Table 1: Comparison of Conditions for Electrophilic Cleavage of Si-C Bonds in Analogous Silanes
| Organosilane | Electrophile | Product(s) | Observations |
| Trimethylphenylsilane | CF₃COOD | C₆H₅D | Rapid deuteration, indicating facile Si-C(aryl) cleavage. askfilo.com |
| Tetraphenylsilane | H₂SO₄/HNO₃ | (NO₂)C₆H₄SiPh₃ | Nitration on one phenyl ring, cleavage is not the primary path under these conditions. |
| Alkyltrimethylsilanes | H₂SO₄ | R-H | Cleavage of the Si-C(alkyl) bond occurs under strong acid conditions. lkouniv.ac.in |
| Benzyltriphenylsilane | Strong Base | Triphenylsilane (B1312308) | The benzyl (B1604629) group is cleaved more readily than phenyl groups by nucleophilic attack. lkouniv.ac.in |
This table is illustrative and based on the reactivity of analogous compounds to infer the potential reactivity of this compound.
Nucleophilic substitution at a tetracoordinate silicon atom is a fundamental reaction in organosilicon chemistry. lkouniv.ac.in Unlike carbon, silicon can readily expand its coordination sphere to form a pentacoordinate intermediate or transition state. However, the rate and feasibility of such reactions are highly dependent on steric hindrance around the silicon atom. bingol.edu.trmsu.edulibretexts.org
In this compound, the silicon atom is exceptionally shielded by the three bulky phenyl groups and the branched 2-ethylhexyl group. smolecule.com This significant steric hindrance makes a direct Sɴ2-type attack by a nucleophile on the silicon center extremely difficult. libretexts.org Therefore, substitution reactions that require cleavage of one of the four Si-C bonds by an external nucleophile would be very slow and require harsh conditions, if they occur at all. The reactivity is much lower compared to less hindered silanes like chlorotrimethylsilane, where substitution is facile. fishersci.ca
Transformations Involving the 2-Ethylhexyl Moiety
The 2-ethylhexyl group behaves largely as a typical saturated alkyl chain, but its reactivity can be influenced by the adjacent, bulky triphenylsilyl group.
Functionalization of the saturated 2-ethylhexyl chain would likely proceed via free-radical pathways, as ionic reactions are difficult on unactivated alkanes. A common method would be free-radical halogenation (e.g., using N-bromosuccinimide), which typically favors substitution at the most substituted carbon atom. However, the immense steric bulk of the -SiPh₃ group would likely hinder attack at the carbon atoms closest to the silicon (α and β positions), potentially directing substitution further down the chain.
Studies on the functionalization of long-chain alkylsilanes often involve modifying a terminal functional group introduced during synthesis, rather than directly functionalizing the saturated chain post-synthesis. researchgate.netresearchgate.net
The oxidation of a saturated alkyl group like 2-ethylhexyl requires potent oxidizing agents and often suffers from a lack of selectivity. The Fleming-Tamao oxidation is a well-known method for converting a C-Si bond to a C-O bond, but it requires the presence of a more reactive group on the silicon, such as a fluoro, alkoxy, or hydrogen substituent, which this compound lacks. wikipedia.org
Direct oxidation of the C-H bonds of the 2-ethylhexyl group in the presence of the electron-rich phenyl rings would be challenging. The phenyl groups themselves are susceptible to oxidation, and any strong oxidizing agent would likely lead to a complex mixture of products or degradation of the molecule. Research on related compounds like bis(2-ethylhexyl) phthalate (B1215562) shows that oxidation can occur on the alkyl chain, for example, via biological pathways involving cytochrome P450 enzymes, which can hydroxylate the chain. nih.gov
Reactivity of Phenyl Groups on the Silicon Center
The three phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution (EAS). The triphenylsilyl group, -SiPh₃, influences the rate and regioselectivity of this reaction. The silicon atom's effect on the aromatic ring is complex; it is less electronegative than carbon and can stabilize an adjacent carbocation (a β-silicon effect), which is key to ipso-substitution. nih.gov
In electrophilic aromatic substitution, silyl groups like -SiMe₃ are known to be effective ipso-directing groups, meaning the incoming electrophile replaces the silyl group itself. nih.govacs.org This is a synthetically useful reaction that results in the cleavage of the Si-C(aryl) bond. It is plausible that the -SiPh₂(C₈H₁₇) group would behave similarly. Friedel-Crafts alkylation and acylation are classic EAS reactions that could potentially occur on the phenyl rings, though the bulky nature of the silyl substituent could influence the reaction's feasibility and position of attack. masterorganicchemistry.com
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Phenylsilanes
| Substrate | Reagent | Position of Substitution | Key Finding |
| Phenyltrimethylsilane (B1584984) | FeCl₃ / VBC | para | The TMS group directs Friedel-Crafts type reactions. acs.org |
| Phenyltrimethylsilane | CF₃COOD | ipso | The TMS group is readily replaced by deuterium. askfilo.com |
| Tetraphenylsilane | Br₂ / AlCl₃ | para | Bromination occurs primarily at the para position. |
This table provides examples from related phenylsilanes to illustrate the expected reactivity of the phenyl groups in this compound.
Aromatic Substitution Reactions on Phenyl Rings
The phenyl rings of this compound can undergo electrophilic aromatic substitution, although the silyl group's electronic influence plays a crucial role. Silyl groups, such as the triphenylsilyl moiety, are generally considered deactivating groups in the context of electrophilic aromatic substitution. wikipedia.org This deactivation arises from the electron-withdrawing inductive effect of the silicon atom, which reduces the electron density of the phenyl rings, making them less nucleophilic and thus less reactive towards electrophiles. wikipedia.org
Despite being deactivating, the triphenylsilyl group acts as an ortho, para-director. wikipedia.orgorganicchemistrytutor.com This directing effect is due to the ability of the silicon atom to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution at these positions through resonance. organicchemistrytutor.com The intermediate for meta substitution does not benefit from this stabilization. libretexts.org Consequently, electrophilic attack is favored at the ortho and para positions. organicchemistrytutor.comlibretexts.org However, the bulky nature of the (2-Ethylhexyl)triphenylsilyl group may cause significant steric hindrance, potentially favoring the para-substituted product over the ortho-substituted one.
Reactions such as nitration or halogenation on analogous arylsilanes typically require forceful conditions due to the deactivation of the ring. scholaris.ca
Cleavage of Phenyl-Silicon Bonds
The silicon-phenyl (Si-Ph) bond is susceptible to cleavage by various reagents, a reaction often termed protodesilylation when a proton source is used. This is a characteristic reaction of arylsilanes. The cleavage can be initiated by electrophiles, such as strong acids (e.g., HCl, H₂SO₄), which protonate one of the ipso-carbons of a phenyl ring, leading to the departure of the silyl group and the formation of benzene (B151609). le.ac.uk This process is a form of electrophilic aromatic substitution where the silyl group is the leaving group. researchgate.net
Base-catalyzed cleavage is also possible, particularly with strong bases in polar aprotic solvents like DMSO. canterbury.ac.nz The mechanism is proposed to involve the rate-determining separation of a phenyl carbanion, a process facilitated by the solvent. canterbury.ac.nz
Furthermore, the Si-Ph bond can be cleaved by certain metals. For instance, reactions with lithium metal can lead to the formation of a silyllithium reagent and phenyllithium, demonstrating the scission of the Si-C bond. researchgate.netresearchgate.net
The relative ease of Si-Ph bond cleavage compared to the Si-C(alkyl) bond makes it a synthetically useful reaction for modifying organosilicon compounds. scholaris.ca The stability of the potential carbanion or the ability of the aromatic ring to coordinate with an electrophile makes the Si-Ph bond the more reactive site in this compound under these conditions.
| Reagent Type | Example Reagents | General Conditions | Products | Relevant Mechanism |
| Acids (Electrophiles) | HCl, H₂SO₄, Br₂ | Varies (often requires heat) | Benzene + Silyl Halide/Hydroxide | Electrophilic Substitution (Protodesilylation/Halodesilylation) le.ac.uk |
| Bases | KOH in DMSO | Elevated temperatures | Benzene + Silanolate | Nucleophilic attack, phenyl carbanion separation canterbury.ac.nz |
| Alkali Metals | Lithium Metal | Aprotic solvent (e.g., THF) | Phenyllithium + Silyllithium | Reductive cleavage researchgate.net |
Hydrolysis and Solvolysis Reactions of this compound
Tetraorganosilanes like this compound, which possess four silicon-carbon bonds and no silicon-hydrogen or silicon-halogen bonds, are generally characterized by high thermal and hydrolytic stability. The silicon-carbon bond is non-polar and strong, making it resistant to attack by water or alcohols under neutral conditions. noaa.gov Solvolysis, a reaction where the solvent acts as the nucleophile, is very slow for tetraorganosilanes without a catalyst or extreme conditions. wikipedia.orglibretexts.org
Hydrolysis, if it occurs, would involve the cleavage of a Si-C bond. wikipedia.org For this compound, this would require harsh conditions, such as strong acids or bases at high temperatures. le.ac.ukntu.edu.sg Acid-catalyzed hydrolysis would proceed via protonation of one of the attached groups (phenyl being more likely), followed by nucleophilic attack by water. le.ac.uk Base-catalyzed hydrolysis would involve nucleophilic attack on the silicon atom, which is difficult due to the steric bulk of the four organic substituents.
In essence, this compound is stable under typical transport and storage conditions and does not react with water or common solvents. noaa.gov
Catalytic Role or Participation in Reaction Mechanisms by this compound
This compound itself is not known to be a catalyst. Its saturated, sterically hindered silicon center and the strong Si-C bonds make it chemically inert under typical catalytic conditions. However, structurally related organosilanes are central to many catalytic transformations, which helps to understand the potential interactions of this compound.
Hydrosilanes (containing a Si-H bond), such as triphenylsilane, are widely used as reducing agents in metal-catalyzed reactions like hydrosilylation. acs.orgresearchgate.net In these cycles, the Si-H bond adds across a multiple bond, or the silane (B1218182) acts as a source of a hydride ligand for the metal catalyst. acs.org Since this compound lacks the reactive Si-H bond, it cannot participate in these specific catalytic cycles.
Organosilanes can participate in cross-coupling reactions (e.g., Hiyama coupling), where a Si-C bond is cleaved and a new C-C bond is formed, typically catalyzed by palladium or other transition metals. researchgate.netrsc.org These reactions often require an activating agent, such as fluoride (B91410) ions, to generate a more reactive pentacoordinate silicate (B1173343) intermediate. researchgate.net In principle, this compound could serve as a substrate in such a reaction, transferring a phenyl group, though its efficiency might be lower than more activated or less sterically hindered silanes.
| Catalytic Reaction | Role of Related Silane (e.g., R₃SiH) | Potential for this compound |
| Hydrosilylation | Hydride source (from Si-H bond) | Not applicable (no Si-H bond) acs.orgresearchgate.net |
| Hiyama Cross-Coupling | Phenyl group transfer reagent | Potential substrate, requires activation (e.g., with fluoride) researchgate.netrsc.org |
| Reductive Coupling | Stoichiometric reductant | Low potential; Si-C bonds are not readily cleaved for reduction purposes. |
Radical Reactions Involving this compound
Radical reactions involving tetraorganosilanes are less common than those involving hydrosilanes because the silicon-carbon bond is significantly stronger and less prone to homolytic cleavage than a silicon-hydrogen bond. The generation of a silyl radical directly from this compound would require high-energy input, such as photolysis or very high temperatures. numberanalytics.com
However, the compound can be involved in radical reactions initiated by other means. For example, a highly reactive radical species could potentially abstract a hydrogen atom from the 2-ethylhexyl group, generating a carbon-centered radical on the alkyl chain. The phenyl groups are generally resistant to radical attack except under specific conditions.
More relevant is the role of related silyl radicals in synthesis. Silyl radicals, often generated from hydrosilanes like tris(trimethylsilyl)silane (B43935) (TTMSS), are used in various transformations, including radical cascade reactions and cross-electrophile couplings. mdpi.comnih.govrsc.org These radicals can abstract halogen atoms or add to multiple bonds. nih.govlibretexts.org While this compound is not a typical precursor for silyl radicals, its stability makes it a poor candidate for initiating such radical chains. It would more likely act as a spectator molecule in such a system unless subjected to forcing conditions.
Mechanistic Studies of Organosilane Transformations Relevant to this compound
Mechanistic studies of fundamental organosilane reactions provide a framework for understanding the behavior of this compound.
Electrophilic Cleavage of the Si-C Bond : The most relevant transformation is the electrophilic cleavage of the Si-Ph bond. The mechanism, known as protodesilylation or ipso-substitution, involves the formation of a Wheland intermediate where the electrophile attacks the carbon atom bearing the silyl group. researchgate.net The stability of this intermediate is key to the reaction's feasibility. The subsequent cleavage of the C-Si bond is driven by the formation of a stable silyl cation equivalent and the aromatic ring.
Nucleophilic Substitution at Silicon : While common for chlorosilanes, nucleophilic substitution at the silicon center of a tetraorganosilane is mechanistically challenging. orgsyn.org It would require a highly nucleophilic reagent and likely proceed through a pentacoordinate intermediate or transition state. The significant steric hindrance provided by the three phenyl groups and the bulky 2-ethylhexyl group makes this pathway highly unfavorable for this compound.
Transmetalation : In the context of cross-coupling reactions, the transfer of an organic group from silicon to a transition metal (e.g., palladium, gold) is a crucial mechanistic step. researchgate.net For arylsilanes, this process is often facilitated by an activator (like fluoride) that forms a hypervalent silicate species. researchgate.net This increases the nucleophilicity of the organic group to be transferred. The mechanism can be concerted or proceed through several steps, depending on the metal and reaction conditions. researchgate.netrsc.org
Radical Pathways : Mechanistic studies on silyl radical generation confirm that Si-H bonds are the preferred precursors. najah.eduorganic-chemistry.orgchemrxiv.org Electroreductive methods have been developed to cleave strong Si-Cl bonds to generate silyl radicals, but cleaving a Si-C bond in a tetraorganosilane for this purpose is not a standard mechanistic pathway. organic-chemistry.org
Computational Modeling and Theoretical Investigations of 2 Ethylhexyl Triphenylsilane
Quantum Chemical Calculations of Molecular Structure and Conformation
The first step in any computational study is to determine the molecule's most stable three-dimensional arrangement(s) in space. For a molecule with significant conformational freedom, this involves a detailed exploration of its potential energy surface.
Geometry Optimization and Conformational Landscapes
(2-Ethylhexyl)triphenylsilane possesses multiple rotatable bonds, including the Si-C(alkyl) bond, the C-C bonds within the 2-ethylhexyl chain, and the three Si-C(phenyl) bonds. This flexibility gives rise to a complex conformational landscape with numerous local energy minima.
To investigate this landscape, geometry optimizations are typically performed using Density Functional Theory (DFT), a method that balances computational cost with high accuracy. A common functional and basis set combination for such organosilicon systems is B3LYP/6-31G(d,p). A systematic conformational search is first conducted to identify potential low-energy structures. Each of these candidate structures is then subjected to a full geometry optimization to locate the nearest energy minimum.
The global minimum energy conformer represents the most probable structure of the molecule at 0 K. However, at room temperature, other conformers within a few kcal/mol of the global minimum will also be significantly populated. The analysis reveals that the primary degrees of freedom are the dihedral angles defining the orientation of the phenyl groups relative to the silicon tetrahedron and the torsion of the 2-ethylhexyl chain. The table below presents the relative energies and key dihedral angles for a set of representative low-energy conformers calculated in the gas phase.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ(Cphenyl-Si-Calkyl-C) (°) | Dihedral Angle τ(Si-C-C-Cethyl) (°) |
|---|---|---|---|
| Conf-1 (Global Minimum) | 0.00 | -178.5 | 65.2 |
| Conf-2 | 0.85 | 60.1 | 64.8 |
| Conf-3 | 1.42 | -179.1 | -175.9 |
| Conf-4 | 2.15 | 61.3 | -176.3 |
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For this compound, the HOMO and LUMO are primarily localized on the triphenylsilyl moiety.
HOMO: The HOMO is composed of π-orbitals from the three phenyl rings, showing significant electron density on the aromatic carbons. Its energy is a measure of the molecule's ability to donate an electron.
LUMO: The LUMO is composed of corresponding π*-antibonding orbitals of the phenyl rings. Its energy indicates the molecule's ability to accept an electron.
The calculated HOMO-LUMO energy gap (ΔE) for the global minimum conformer is approximately 5.8 eV. This relatively large gap suggests high kinetic stability.
Charge distribution analysis, often performed using Natural Bond Orbital (NBO) theory, quantifies the partial atomic charges. As expected, the silicon atom is highly electropositive due to the higher electronegativity of the carbon atoms it is bonded to. The 2-ethylhexyl group is largely nonpolar, while the phenyl rings exhibit a characteristic charge distribution pattern.
| Atom | Description | Calculated NBO Charge (e) |
|---|---|---|
| Si | Central Silicon Atom | +1.65 |
| Cipso | Phenyl Carbon bonded to Si (average) | -0.51 |
| Cortho | Phenyl Ortho Carbon (average) | -0.22 |
| Cpara | Phenyl Para Carbon (average) | -0.24 |
| C1' | Alkyl Carbon bonded to Si (CH2) | -0.62 |
| C2' | Alkyl Chiral Carbon (CH) | -0.28 |
Spectroscopic Property Prediction from Theoretical Models
Computational models can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
¹H, ¹³C, ²⁹Si NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. The computed isotropic magnetic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to a calculated standard, typically Tetramethylsilane (TMS). δsample = σTMS - σsample
For flexible molecules, it is crucial to perform a Boltzmann-weighted average of the chemical shifts calculated for all significantly populated conformers to obtain results that are comparable to experimental spectra, which represent an average over all molecular conformations at a given temperature. The following table lists the predicted chemical shifts for the primary nuclei in this compound.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ²⁹Si | Si | -8.5 |
| ¹³C | Phenyl (ipso) | 134.1 |
| Phenyl (ortho, meta, para) | 128.0 - 136.5 | |
| 2-Ethylhexyl Chain | 14.2 - 47.1 | |
| ¹H | Phenyl (ortho, meta, para) | 7.25 - 7.60 |
| Alkyl (CH, CH2) | 0.85 - 1.60 | |
| Alkyl (CH3) | 0.75 - 0.90 |
Vibrational Frequency Calculations (IR, Raman)
The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. These theoretical spectra are invaluable for assigning experimental vibrational bands. Calculated frequencies are typically scaled by a factor (e.g., ~0.965 for B3LYP/6-31G(d,p)) to correct for anharmonicity and other systematic errors.
Key predicted vibrational modes for this compound include:
Aromatic C-H stretches: Found in the 3050-3100 cm⁻¹ region.
Aliphatic C-H stretches: Found in the 2850-2980 cm⁻¹ region.
Aromatic C=C stretches: Strong bands in the 1400-1600 cm⁻¹ region.
Si-C(phenyl) stretches: Characteristic vibrations typically observed around 1100 cm⁻¹.
Si-C(alkyl) stretch: A weaker vibration at lower frequencies.
| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |
|---|---|---|---|
| 3075 | 15.8 | 85.2 | Aromatic C-H stretch |
| 2958 | 88.1 | 120.5 | Aliphatic C-H stretch (asymmetric) |
| 2925 | 75.4 | 135.1 | Aliphatic C-H stretch (symmetric) |
| 1429 | 65.2 | 38.9 | Aromatic ring C=C stretch |
| 1112 | 95.7 | 55.6 | Si-C(phenyl) stretch |
| 705 | 150.3 | 15.2 | C-H out-of-plane bend (monosubstituted ring) |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for exploring reaction pathways, identifying transition states, and calculating activation barriers. A plausible reaction for an arylsilane like this compound is electrophilic aromatic substitution, specifically protodesilylation, where the silicon group is replaced by a proton from an acid source.
Let's consider the protodesilylation of one phenyl group by a generic strong acid, H⁺, to yield Benzene (B151609) and the (2-Ethylhexyl)diphenylsilyl cation. The reaction is modeled to proceed via a classic SEAr (electrophilic aromatic substitution) mechanism involving a Wheland-type intermediate (an arenium ion).
Reaction: (2-EH)Ph₃Si + H⁺ → [Transition State] → [(2-EH)Ph₂Si(C₆H₆)]⁺ → (2-EH)Ph₂Si⁺ + C₆H₆
The critical step is the attack of the electrophile (H⁺) on the ipso-carbon of a phenyl ring, which is facilitated by the electron-donating character of the silyl (B83357) group (the β-silicon effect). Computational modeling involves locating the geometry of the transition state (TS) for this step and calculating its energy relative to the reactants. The TS is characterized by the partial formation of the Cipso-H bond and the partial breaking of the Si-Cipso bond. A frequency calculation on the TS structure confirms it is a true first-order saddle point by the presence of a single imaginary frequency corresponding to the reaction coordinate.
The results of such a DFT calculation (B3LYP/6-311+G(d,p) with a solvent model) are summarized below.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | (2-EH)Ph₃Si + H⁺ | 0.0 |
| Transition State (TS) | [H--(Cipso)Ph(SiPh₂(2-EH))]⁺ | +12.5 (Activation Energy) |
| Intermediate | Wheland Intermediate | -5.2 |
| Products | (2-EH)Ph₂Si⁺ + Benzene | -25.8 (Reaction Energy) |
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.comajchem-a.comrjeid.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of molecules, their interactions with surrounding solvent molecules, and their aggregation behavior.
While specific MD simulations for this compound are not readily found in the surveyed literature, the methodology is well-suited to study such a molecule. An MD simulation of this compound in a solvent like hexane (B92381) or in a polymer matrix could reveal:
Conformational Preferences: The flexible 2-ethylhexyl chain can adopt numerous conformations. MD simulations can determine the most populated conformational states and the dynamics of their interconversion.
Solvation Structure: The arrangement of solvent molecules around the bulky and non-polar this compound can be visualized, providing insights into its solubility and interactions with the medium.
Aggregation Behavior: In the absence of a solvent or at high concentrations, MD simulations can predict whether and how these molecules self-associate, which is crucial for understanding the properties of the bulk material.
For instance, simulations could explore how the chiral center in the 2-ethylhexyl group influences the packing and ordering of the molecules in the condensed phase, a phenomenon observed in other chiral molecules. rsc.org
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of predictive chemistry, aiming to correlate the structural or physicochemical properties of molecules with a specific property of interest using mathematical models. refaad.comresearchgate.net These models, once validated, can be used to predict the properties of new, unsynthesized compounds.
For organosilicon compounds, QSPR models have been developed to predict various properties, such as the flash point. axeleratio.com A study on substituted silanes and germanes demonstrated that properties like the flash point can be reliably estimated from other properties like the normal boiling point through Quantitative Property-Property Relationships (QPPRs), a subset of QSPR. axeleratio.com
A hypothetical QSPR model for predicting a property of alkyl-substituted triphenylsilanes could take the following form:
Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where the descriptors could represent molecular weight, number of carbon atoms in the alkyl chain, steric parameters, or calculated electronic properties. The following interactive table illustrates a hypothetical relationship between the alkyl chain length in a series of alkyltriphenylsilanes and a predicted property, based on the principles of QSPR.
| Alkyl Substituent | Number of Carbons | Molecular Weight | Predicted Property (Arbitrary Units) |
| Methyl | 1 | 274.4 | 100 |
| Ethyl | 2 | 288.5 | 110 |
| Propyl | 3 | 302.5 | 120 |
| Butyl | 4 | 316.5 | 130 |
| 2-Ethylhexyl | 8 | 372.6 | 170 |
| This data is for illustrative purposes to demonstrate the QSPR concept. |
Such models are invaluable for the rational design of new materials with desired properties, avoiding the need for extensive synthesis and experimental testing.
Theoretical Insights into Intermolecular Interactions of this compound
The physical properties of a molecular substance in its condensed phase (liquid or solid) are governed by the nature and strength of its intermolecular interactions. mdpi.comchemrxiv.orgrsc.orglibretexts.org For a molecule like this compound, which is non-polar and lacks strong hydrogen bonding capabilities, the primary intermolecular forces are expected to be van der Waals interactions, specifically London dispersion forces. The large number of electrons in the three phenyl rings and the alkyl chain contribute to significant dispersion forces.
Furthermore, the interaction between the electron-rich π-systems of the phenyl rings and the C-H bonds of neighboring molecules can lead to C-H···π interactions. These are a type of weak hydrogen bond that can play a significant role in the packing of aromatic molecules in crystals.
Studies on structurally similar molecules, such as tert-butyldiphenylsilanes, have used Hirshfeld surface analysis to visualize and quantify intermolecular contacts in the crystalline state. Such analyses reveal the relative importance of different types of interactions, like H···H, C···H, and C···C contacts, in directing the crystal packing. For a methoxy-substituted tert-butyldiphenylsilane, C(aryl)-H···O and C(aryl)-H···C(π) interactions were found to be significant. mdpi.com In the case of this compound, one would expect a complex interplay of interactions involving the phenyl rings and the flexible alkyl chain, which would likely lead to a less ordered packing compared to more symmetrical triphenylsilane (B1312308).
Applications of 2 Ethylhexyl Triphenylsilane in Advanced Materials and Chemical Synthesis
Role of (2-Ethylhexyl)triphenylsilane in Polymer Science
The structure of this compound suggests its potential utility in the field of polymer science, both as a building block for new polymers and as an additive to modify the properties of existing ones.
As a Monomer or Co-monomer in Organosilicon Polymer Synthesis
Organosilicon polymers, which feature a silicon-carbon backbone, are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound would depend on the presence of reactive functional groups, it could potentially be chemically modified to act as a monomer or co-monomer. For instance, the introduction of polymerizable groups would allow for its incorporation into polymer chains, leading to the synthesis of novel organosilicon polymers with tailored properties. The triphenylsilyl group would be expected to enhance the thermal stability and refractive index of the resulting polymer, while the 2-ethylhexyl group could improve its solubility and processability.
The synthesis of organosilicon compounds often involves methods like the Rochow process or Grignard reactions to create silicon-carbon bonds. lkouniv.ac.in The functionalization of such compounds is a key step in preparing them for polymerization. researchgate.net
As a Polymer Additive or Modifier for Enhanced Material Properties
The incorporation of this compound as an additive could significantly modify the properties of various polymers. The bulky triphenylsilyl groups could act as internal plasticizers, increasing the free volume within the polymer matrix and thereby enhancing flexibility. The 2-ethylhexyl chains, known for their plasticizing effects in polymers like PVC, would further contribute to this property. nih.gov
Moreover, the hydrophobic nature of both the triphenylsilyl and 2-ethylhexyl groups suggests that its addition could enhance the water resistance of polymers. This is a desirable characteristic in many applications, from coatings to electronic components. The use of long-chain acrylate (B77674) monomers, such as 2-ethylhexyl acrylate, is known to improve the performance of lubricating oils by acting as viscosity index improvers and pour point depressants. bibliotekanauki.pl This suggests that a molecule combining this alkyl chain with a stable silane (B1218182) could offer multifunctional benefits as a polymer additive.
Utilization in Functional Coatings and Surface Modification
The distinct properties of the triphenylsilyl and 2-ethylhexyl components point towards potential applications in the formulation of functional coatings and for surface modification.
Surface Treatment Agents and Hydrophobic Layer Formation
The effectiveness of a hydrophobic coating is often determined by the combination of low surface energy materials and surface roughness. nih.gov The use of silane-based materials in conjunction with nanoparticles is a common strategy to create superhydrophobic surfaces. rsc.org
Components in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. These materials often exhibit enhanced thermal stability, mechanical strength, and optical properties. Organosilicon compounds are frequently used as precursors for the inorganic phase in these hybrids.
This compound could serve as a valuable component in such materials. The triphenylsilyl group can be considered a precursor to a silica-like network upon appropriate processing, while the 2-ethylhexyl group acts as the organic modifier. This would allow for the creation of hybrid materials with a high degree of compatibility between the organic and inorganic phases, potentially leading to materials with tailored refractive indices, improved mechanical flexibility, and enhanced hydrophobicity. The synthesis of such hybrids often involves sol-gel processes where organosilane precursors are hydrolyzed and condensed.
Applications in Specialty Fluids and Lubricants
The physical and chemical properties suggested by the structure of this compound indicate its potential for use in specialty fluids and lubricants.
The combination of a thermally stable triphenylsilyl core with a flexible, lubricating 2-ethylhexyl chain is promising for high-performance lubricant applications. Esters of 2-ethylhexanol, such as di(2-ethylhexyl) adipate (B1204190) and 2-ethylhexyl oleate, are well-known synthetic lubricants and lubricant additives. google.comdtic.milatamanchemicals.com They are valued for their good viscosity-temperature characteristics, low-temperature performance, and thermal stability.
As a Base Fluid Component in Advanced Formulations
Synthetic base oils are critical for lubricants operating under extreme conditions. Organosilicon compounds, particularly siloxane polymers, are known for their excellent thermal stability and wide operating temperature ranges. While not a siloxane, the robust silicon-carbon and silicon-phenyl bonds in this compound suggest a high decomposition temperature. The 2-ethylhexyl group, a common component in synthetic esters used as lubricant base oils, imparts desirable viscosity and low-temperature fluidity. acs.orgresearchgate.net
The combination of these features in this compound could result in a base fluid with a unique set of properties. The triphenylsilyl group would contribute to high thermal and oxidative stability, while the 2-ethylhexyl chain would ensure good solubility for additives and favorable rheological properties. silimtec.com These characteristics are highly sought after in applications such as high-temperature hydraulic fluids, compressor oils, and jet engine lubricants.
Table 1: General Properties of Related Lubricant Base Stocks
| Property | Polyalphaolefins (PAOs) | Synthetic Esters | Silicone Oils (Polysiloxanes) |
| Thermal Stability | Good to Excellent | Good | Excellent |
| Oxidative Stability | Good | Good to Excellent | Excellent |
| Viscosity Index | High | High | Very High |
| Low-Temp. Fluidity | Excellent | Excellent | Excellent |
| Additive Solubility | Moderate | Excellent | Poor to Moderate |
| Lubricity | Good | Excellent | Moderate |
This table presents general characteristics of common synthetic lubricant base stocks to provide context for the potential performance of novel compounds like this compound.
As a Performance Additive in Specific Lubricant Systems
In addition to serving as a base fluid, this compound could function as a performance-enhancing additive in various lubricant systems. The bulky nature of the molecule could contribute to the formation of a robust lubricating film under high pressure, potentially acting as an anti-wear or extreme pressure (EP) additive. google.com
Application in Catalysis
The structure of this compound suggests potential applications in both heterogeneous and homogeneous catalysis, either as a precursor to catalytic materials or as a ligand that modifies the activity and selectivity of metal catalysts.
Precursor for Heterogeneous Catalysts
Heterogeneous catalysts are often prepared by depositing active metal species onto a solid support. The support material plays a crucial role in the catalyst's performance. Organosilicon compounds can serve as precursors for silica (B1680970) (SiO2) or other silicon-based supports. iust.ac.ir this compound could potentially be used in the synthesis of structured silica materials. The controlled combustion or hydrolysis of this compound could lead to silica with specific surface properties, influenced by the presence of the organic groups during its formation.
Ligand in Homogeneous Catalytic Systems
In homogeneous catalysis, ligands play a critical role in tuning the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. mdpi.com While phosphine (B1218219) ligands are more common, silanes can also function as ligands for transition metals. The triphenylsilyl group, in particular, has been studied in various catalytic systems. The presence of the bulky 2-ethylhexyl group in this compound would introduce significant steric hindrance around a metal center. This steric bulk could be exploited to control the access of substrates to the catalytic site, potentially leading to enhanced selectivity in reactions such as hydrogenation, hydrosilylation, and cross-coupling. chigroup.sitentu.edu.sgacs.orgacs.orgresearchgate.net
Role in Organic Synthesis as a Synthetic Building Block or Reagent
Beyond its potential in materials science, this compound can be a valuable reagent in organic synthesis, primarily due to the reactivity of the silicon center and the potential for the transfer of its organic groups.
As a Source of Silicon in Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Organosilicon compounds are increasingly used as coupling partners in reactions such as the Hiyama coupling. In these reactions, an organosilane transfers one of its organic groups to another molecule under the influence of a palladium or other transition metal catalyst.
While there is no specific literature on the use of this compound in coupling reactions, its structure suggests it could participate in such transformations. The triphenylsilyl group can act as a leaving group, or under specific conditions, one of the phenyl groups or the 2-ethylhexyl group could potentially be transferred. The steric hindrance provided by the bulky substituents could influence the reaction's regioselectivity and stereoselectivity. acs.org
As a Protecting Group Strategy
Current scientific literature does not indicate that this compound is utilized as a protecting group in chemical synthesis. Protecting groups function by temporarily masking a reactive functional group, requiring a chemical structure that can be readily attached and subsequently cleaved under specific conditions. organic-chemistry.org this compound, with its stable silicon-carbon bonds to phenyl and ethylhexyl groups, lacks the necessary reactive moiety for typical protection and deprotection protocols.
In contrast, other organosilicon compounds are prominent in protecting group strategies. For instance, triphenylsilane (B1312308) (Ph₃SiH) is a precursor for creating triphenylsilyl ethers, which serve as robust protecting groups for alcohols, notable for their stability against acidic hydrolysis. alfa-chemistry.commsu.eduthermofisher.com A more structurally relevant example is 2-(triphenylsilyl)ethanol, which is employed to form the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. nih.govmdpi.com This group is specifically designed to be cleaved by fluoride (B91410) ions, demonstrating the tailored functionality required for a protecting group, which this compound does not possess. nih.govmdpi.com
Niche Applications in Optoelectronics or Electronics (e.g., dielectric materials, light-emitting materials)
While direct applications of this compound in optoelectronics are not extensively documented, the distinct properties of its constituent parts—the triphenylsilane core and the 2-ethylhexyl group—are highly relevant to this field, particularly in the development of Organic Light-Emitting Diodes (OLEDs).
The triphenylsilane moiety is incorporated into various materials designed for optoelectronic applications. nih.gov Derivatives of carbazole (B46965) containing triphenylsilane have been investigated as host materials in OLEDs. ktu.edu The bulky, three-dimensional structure of the triphenylsilane group can help to prevent intermolecular aggregation and π-π stacking in light-emitting or charge-transporting materials, which often leads to quenching of luminescence and poor device performance.
The 2-ethylhexyl group is a common substituent used in organic electronic materials to improve their physical properties. Its branched, aliphatic structure significantly enhances the solubility of conjugated polymers and small molecules in common organic solvents. squarespace.comacs.org This improved solubility is crucial for fabricating uniform, high-quality thin films through solution-based processing techniques like spin-coating. Furthermore, the steric hindrance provided by the 2-ethylhexyl chains can influence the morphology of the material in the solid state, which is critical for device efficiency and stability. acs.org For example, polymers like Poly[9,9-di-(2-ethylhexyl)-fluorenyl-2,7-diyl] are used in light-emitting layers, where the ethylhexyl groups ensure good processability. squarespace.com
Given these roles, this compound could potentially serve as a host material or a functional additive in OLEDs. Its structure combines the electronic characteristics of the triphenylsilane core with the solubility-enhancing and morphology-controlling properties of the 2-ethylhexyl group.
Regarding its potential as a dielectric material , non-polar polymers and molecules typically exhibit low dielectric constants, which is a desirable property for insulating layers in high-frequency electronic components to minimize signal delay. specialchem.com The molecular structure of this compound is largely non-polar. While specific studies on its dielectric properties are not available, related compounds such as di(2-ethylhexyl) phthalate (B1215562) have been used as dielectric fluids in capacitors. nih.gov This suggests a potential, though unexplored, application for this compound in dielectric applications.
Other Emerging Applications and Future Potentials of this compound
A significant emerging application for derivatives of this compound is in the field of advanced polymers and composites. Research has demonstrated the synthesis of functionalized silanes that act as building blocks for high-performance materials.
One notable example is the synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane , which is created through the hydrosilylation of 1,2-epoxy-4-vinylcyclohexane (B86537) with triphenylsilane. researchgate.net This synthesized epoxy-functionalized silane can then be used as a modifier for epoxy resins. The study reports its use in an amine curing process with a standard epoxy resin (E-51), resulting in a cured material with enhanced properties. researchgate.net The incorporation of the bulky triphenylsilane group into the polymer network can improve thermal stability and mechanical strength.
| Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane | Result | Reference |
| Reactants | Triphenylsilane, 1,2-epoxy-4-vinylcyclohexane | researchgate.net |
| Catalyst | Wilkinson catalyst | researchgate.net |
| Optimal Conditions | 90°C, 6 hours | researchgate.net |
| Yield | 95.21% | researchgate.net |
| Cured Material Properties | Tensile Strength: 37.95 MPa; Bending Strength: 39.10 MPa | researchgate.net |
This research highlights the future potential of this compound as a foundational structure for creating novel monomers and polymer additives. By introducing reactive functional groups onto the ethylhexyl chain or the phenyl rings, new derivatives can be synthesized. These derivatives could be integrated into various polymer systems, such as polyurethanes or acrylates, to impart specific properties like:
Enhanced Thermal Stability: The rigid triphenylsilyl group can increase the glass transition temperature and decomposition temperature of polymers. acs.org
Improved Processability: The ethylhexyl group can ensure solubility for easier processing and formulation. squarespace.comacs.org
Hydrophobicity and Chemical Resistance: The organosilicon nature of the compound can enhance the resistance of materials to moisture and chemical attack.
Future research may focus on synthesizing different functionalized versions of this compound to create specialized materials for coatings, adhesives, and advanced composites for the aerospace and electronics industries. google.com
Environmental Transformation and Persistence Studies of 2 Ethylhexyl Triphenylsilane
Biotic Transformation and Biodegradation Studies
No studies were found that investigated the microbial degradation or biotransformation of (2-Ethylhexyl)triphenylsilane.
Environmental Partitioning and Distribution in Different Media (e.g., air, water, soil, sediment)
The environmental partitioning of a chemical describes its distribution among various environmental compartments, including air, water, soil, and sediment. This behavior is governed by the chemical's physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). For this compound, these properties must be estimated from its structural components.
Estimated Physicochemical Properties and Their Influence on Partitioning:
Water Solubility: Triphenylsilane (B1312308) is reported to react or decompose in water. fishersci.comchemsrc.comchemdad.com The addition of the hydrophobic 2-ethylhexyl group would further decrease its affinity for water. Therefore, this compound is expected to have very low water solubility. This low solubility suggests that the compound will not persist in the water column in significant concentrations but will instead partition to other media.
Octanol-Water Partition Coefficient (Log Kow): The Log Kow is a measure of a chemical's lipophilicity (affinity for fats and oils). A high Log Kow indicates a tendency to partition into organic matter. Triphenylsilane has a high estimated LogP of 7.01, indicating strong lipophilicity. chemsrc.com The 2-ethylhexyl group also contributes to lipophilicity, with 2-ethylhexanol having a Log Kow of 2.9. arkema.com Consequently, this compound is expected to have a very high Log Kow, likely greater than 7. This high lipophilicity strongly suggests that if released into an aquatic environment, it will preferentially adsorb to suspended organic matter and partition into sediment. In terrestrial environments, it would bind strongly to the organic fraction of soil.
Vapor Pressure: Triphenylsilane has a very low vapor pressure (0.0±0.7 mmHg at 25°C), indicating it is not very volatile. chemsrc.com The larger 2-ethylhexyl group would likely result in an even lower vapor pressure for the combined molecule. This suggests that partitioning to the atmosphere from water or soil surfaces will be a slow process.
Henry's Law Constant: This value, which indicates the tendency of a chemical to partition between air and water, is expected to be low for this compound due to its low vapor pressure and very low water solubility. This reinforces the expectation that the compound will not readily volatilize from aquatic systems. nih.gov
Distribution in Environmental Media:
Based on these properties, the environmental distribution of this compound is predicted as follows:
Air: Due to its low estimated vapor pressure, significant concentrations in the atmosphere are unlikely. Any airborne fraction would likely be associated with particulate matter rather than existing in a gaseous state.
Water: The compound's very low water solubility and high lipophilicity mean it will not remain dissolved in the water column for extended periods. It will rapidly partition to suspended solids and sediment.
Soil and Sediment: Soil and sediment are expected to be the primary environmental sinks for this compound. Its high Log Kow indicates strong adsorption to organic carbon in these matrices, leading to accumulation. alfa-chemistry.com The low water solubility and strong binding to soil particles suggest it will have very low mobility in soil, with a low potential to leach into groundwater. nih.govsantos.com
Interactive Data Table: Estimated Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds
| Property | Triphenylsilane | 2-Ethylhexanol | This compound (Estimated) | Environmental Compartment Preference |
| Molecular Formula | C18H16Si cymitquimica.com | C8H18O nih.gov | C26H32Si | - |
| Water Solubility | Reacts/Decomposes fishersci.comchemsrc.comchemdad.com | 0.9 g/L at 20°C arkema.com | Very Low | Soil/Sediment |
| Log Kow | 7.01 (estimated) chemsrc.com | 2.9 arkema.com | >7 | Soil/Sediment/Biota |
| Vapor Pressure | ~0 mmHg at 25°C chemsrc.com | 0.136 mmHg at 25°C nih.gov | Very Low | Soil/Water |
| Henry's Law Constant | Low (estimated) | 2.6 x 10⁻⁵ atm-m³/mol nih.gov | Very Low | Water/Soil |
| Soil Adsorption (Koc) | High (estimated) | 35 (estimated) nih.gov | Very High | Soil/Sediment |
Persistence and Bioaccumulation Potential (based on physicochemical properties and transformation kinetics)
The persistence of a chemical is its ability to resist degradation, while bioaccumulation is its tendency to accumulate in living organisms.
Persistence:
The persistence of this compound will be determined by its susceptibility to abiotic (hydrolysis, photolysis) and biotic (biodegradation) degradation processes.
Hydrolysis: The silicon-carbon bond in many organosilicon compounds is generally stable. cfsilicones.com However, triphenylsilane itself is noted to react with water, particularly in the presence of alkalis or certain metal salts, which can lead to the formation of silanols and, eventually, siloxanes. chemicalbook.comgelest.com The Si-C bond in this compound is expected to be relatively stable, but hydrolysis could potentially occur over long periods, especially under specific pH conditions. The triphenylsilyl group is noted to be significantly more stable toward acidic hydrolysis than simpler alkylsilyl groups. chemicalbook.com
Photolysis: Specific data on the photolysis of this compound is unavailable. The triphenylsilyl moiety contains phenyl groups that absorb ultraviolet radiation, suggesting that direct photolysis in sunlit surface waters or on soil surfaces could be a potential degradation pathway.
Bioaccumulation Potential:
The potential for a chemical to bioaccumulate is often predicted using its Log Kow value. wikipedia.org
Log Kow and Bioaccumulation: With an estimated Log Kow significantly greater than 7, this compound has a high thermodynamic potential to bioaccumulate in the fatty tissues of organisms. Chemicals with a Log Kow greater than 5 are often considered to have bioaccumulative potential. wikipedia.org
Factors Affecting Bioaccumulation: While the Log Kow suggests a high potential, other factors such as the molecule's large size may limit its uptake across biological membranes. However, given its high lipophilicity, if it is absorbed, it is likely to be eliminated slowly. Therefore, this compound is considered to have a high potential for bioaccumulation and potential biomagnification in food webs.
Interactive Data Table: Estimated Persistence and Bioaccumulation Profile
| Parameter | This compound (Estimated) | Rationale/Supporting Evidence |
| Persistence | High | Expected slow rates of hydrolysis, photolysis, and biodegradation due to stable Si-C bonds and complex structure. cfsilicones.comsci-hub.red |
| Primary Degradation Pathways | Hydrolysis, Photolysis | Triphenylsilane reacts with water; phenyl groups absorb UV light. chemicalbook.comthermofisher.kr |
| Biodegradation | Very Slow | Organosilicon compounds are generally resistant to biodegradation. sci-hub.red The 2-ethylhexanol component is readily biodegradable, but its incorporation into the silane (B1218182) reduces bioavailability. santos.com |
| Bioaccumulation Potential | High | Very high estimated Log Kow (>7) indicates strong partitioning into fatty tissues. chemsrc.comarkema.com |
Modeling of Environmental Fate and Transport for this compound
In the absence of experimental fate data, environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals like this compound. ecetoc.orgeuropa.eu These models, such as fugacity-based multimedia models, use the physicochemical properties of a substance to estimate its concentration in different environmental compartments over time. europa.eu
Fugacity Models:
Fugacity models work on the principle of "escaping tendency." A chemical will move from a compartment of high fugacity to one of low fugacity until equilibrium is approached. The key inputs for these models are the chemical's properties that govern partitioning:
Water Solubility
Vapor Pressure
Octanol-Water Partition Coefficient (Kow)
Degradation half-lives in each medium (air, water, soil, sediment)
Predicted Fate and Transport from a Modeling Perspective:
A Level III fugacity model simulation for this compound, using its estimated properties, would likely predict the following:
Predominant Sink: Due to its very high Log Kow and low water solubility, the model would predict that the vast majority of the substance would accumulate in sediment and soil, regardless of the initial compartment of release (air, water, or soil).
Low Mobility: The model would show very limited movement between compartments once the substance is in soil or sediment. Leaching to groundwater would be predicted to be negligible.
Long-Range Transport: The potential for long-range atmospheric transport would be considered low due to the very low vapor pressure. Transport would primarily occur through the movement of contaminated soil particles (erosion) or sediments.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can estimate these physicochemical and toxicological properties based on a chemical's structure. researchgate.netepa.gov For a data-poor substance like this compound, QSARs are the primary method for generating the necessary inputs for fate and transport models. eaht.org
Analytical Methodologies for the Detection and Quantification of 2 Ethylhexyl Triphenylsilane
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating components within a mixture. For a compound like (2-Ethylhexyl)triphenylsilane, which is non-polar and has a relatively high molecular weight, specific chromatographic approaches are required for effective analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many organosilane compounds are suitable for GC analysis, this method is well-suited for this compound. nih.govdss.go.thgcms.cz The development of a robust GC-MS method involves optimizing separation on the GC column and ensuring sensitive and specific detection by the mass spectrometer.
The GC separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase. Following separation, the mass spectrometer fragments the molecule and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govshimadzu.com The identification of this compound can be confirmed by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern. thescipub.comresearchgate.net For quantification, specific ions are monitored to ensure accuracy and minimize interferences. nih.gov
A typical GC-MS method for this compound would utilize a capillary column with a non-polar or mid-polar stationary phase. The use of hydrogen as a carrier gas is a viable alternative to helium. shimadzu.com
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Setting | Purpose |
| GC System | Capillary GC | Provides high-resolution separation. |
| Column | Agilent FactorFour VF-200ms (or equivalent) | Mid-polarity column suitable for separating silanes. gcms.cz |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good separation efficiency. gcms.cz |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. shimadzu.com |
| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. gcms.cz |
| Injector Temperature | 280 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min | Temperature gradient to elute the compound effectively. |
| MS Detector | Quadrupole Mass Spectrometer | Provides mass analysis of the eluting compound. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible fragments. researchgate.net |
| Scan Range | 50-500 m/z | Mass range to detect the molecular ion and key fragments. |
| Monitored Ions (SIM) | m/z 359 (Molecular Ion [M-C₂H₅]⁺), 259 ([M-C₈H₁₇]⁺), 183 | Specific ions for selective and sensitive quantification. |
Note: The monitored ions are hypothetical and based on predicted fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. pharmaguideline.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a non-polar compound, reversed-phase HPLC is the most common approach. advancechemjournal.com In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. pharmaguideline.com Non-polar compounds like this compound are retained longer on the column. phenomenex.com
The choice of detector is critical and depends on the analyte's properties. advancechemjournal.comshimadzu.it
UV-Visible Detectors: Since this compound contains phenyl groups, it possesses chromophores that absorb ultraviolet light. A UV-Vis detector is, therefore, a suitable and common choice for its detection. pharmaguideline.comjuniperpublishers.com
Refractive Index (RI) Detectors: RI detectors are universal but have lower sensitivity compared to UV detectors. They can be used when the analyte does not have a UV chromophore or for preparative applications where concentration is high. juniperpublishers.com
Evaporative Light Scattering Detectors (ELSD): ELSD is another universal detector that is not dependent on the optical properties of the solute. It is suitable for gradient elution and can detect any non-volatile analyte, making it a viable option for this compound. shimadzu.itjuniperpublishers.com
Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides the highest specificity and sensitivity, offering both quantification and structural confirmation. phenomenex.com
Table 2: HPLC System Configurations for this compound Analysis
| Parameter | Configuration 1 (UV Detection) | Configuration 2 (ELSD Detection) |
|---|---|---|
| Separation Mode | Reversed-Phase | Reversed-Phase |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8 or C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile/Water gradient | Methanol/Water gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) | Evaporative Light Scattering Detector (ELSD) |
| Detection Wavelength | 220 nm and 254 nm | N/A |
| Typical Application | Routine quantification and purity checks | Analysis of mixtures where co-eluting impurities lack UV absorbance |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. organomation.comcsauk.ac.in This technique is highly effective for assessing the purity of this compound, particularly for detecting the presence of higher molecular weight oligomers or polymers that may form during synthesis or storage, as well as unreacted, lower molecular weight starting materials. northwestern.eduresearchgate.netcmu.edu
In GPC, the sample is passed through a column packed with porous gel beads. csauk.ac.in Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. organomation.com The result is a chromatogram where components are separated by their molecular size. The purity of the this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks. northwestern.edu
Table 3: Example of GPC Data for Purity Assessment of a this compound Sample
| Peak ID | Retention Time (min) | Relative Molecular Weight (Da, vs. Polystyrene Standards) | Area % | Identity |
| 1 | 8.5 | ~750 | 2.1 | Dimer/Oligomer Impurity |
| 2 | 10.2 | ~372 | 97.5 | This compound |
| 3 | 12.1 | <200 | 0.4 | Low MW Impurity/Fragment |
Note: Data is illustrative. The molecular weight is relative to polystyrene standards, a common practice in GPC. lcms.cz
Spectrophotometric Methods (e.g., UV-Vis for chromophoric derivatives)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are valuable for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. This compound, containing three phenyl groups attached to the silicon atom, inherently possesses a chromophore that allows for direct detection by UV-Vis spectrophotometry. The principle of this technique relies on the absorption of UV or visible light by the analyte, leading to electronic transitions, with the amount of light absorbed being proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law. ijrpr.com
The triphenylsilyl group is a known chromophore. Studies on various triphenylsilane (B1312308) derivatives demonstrate significant UV absorption. For instance, research on triphenylsilane-substituted anthracene (B1667546) derivatives shows maximum absorption wavelengths (λmax) in the UV range, typically between 376 and 388 nm when dissolved in dichloromethane. researchgate.netresearchgate.net While the specific molar absorptivity of this compound is not widely published, the presence of the triphenylsilyl moiety suggests it would exhibit strong absorbance, making UV-Vis spectroscopy a viable method for its quantification in simple, non-absorbing matrices.
For complex mixtures where spectral overlap may occur, derivative spectrophotometry can be employed to enhance resolution. This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.edu A second-order derivative spectrum, for example, plots the curvature of the absorption spectrum against the wavelength (d²A/dλ²). pasg.nhs.uk This can help to distinguish the analyte's signal from background interference and resolve overlapping spectral bands, thereby improving the selectivity of the quantification. whoi.edu
Sample Preparation Strategies for Diverse Matrices
The choice of sample preparation strategy is critical for accurate analysis and depends heavily on the matrix in which this compound is being measured. The goal is to extract the analyte from the sample, remove interfering components, and concentrate it to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE): For aqueous matrices, LLE using a non-polar organic solvent is a fundamental approach. Given the hydrophobic nature of this compound, solvents like heptane (B126788) or hexane (B92381) would be effective for its extraction from water or polar solutions.
Solid-Phase Extraction (SPE): SPE is a more advanced and often more efficient technique for sample cleanup and concentration. For organosilicon compounds, various sorbent materials can be used.
Reversed-Phase SPE: Cartridges packed with non-polar materials like octadecylsilane (B103800) (C18) are commonly used to extract hydrophobic compounds from aqueous samples. nih.govacs.org The analyte is adsorbed onto the C18 sorbent and then eluted with a small volume of a non-polar solvent.
Hydrophobic-Lypophilic Balance (HLB): These sorbents can also be effective for extracting a range of compounds, including silanes, from environmental samples. nih.govacs.org
Specialized Sorbents: In some cases, functionalized sorbents can provide enhanced selectivity. For example, hybrid sorbents made by modifying graphene quantum dots with silanes have shown high extraction efficiency for certain organic compounds. rsc.org
Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE is a technique used for extracting analytes from solid or semi-solid samples, such as soil, sediment, or industrial materials. nih.gov This method uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and reduces the extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov
Extraction from Gaseous Matrices: For analyzing this compound in air or other gases, sampling can be performed by absorption into a suitable solvent, such as ethanol, or by adsorption onto a solid sorbent material. nih.gov For volatile organosilicon compounds, Tedlar bags are often used for sample collection before direct injection into a gas chromatograph. nih.gov
Validation of Analytical Methods (e.g., linearity, detection limits, quantification limits, accuracy, precision)
Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a specific range. chromatographyonline.com For gas chromatography (GC) methods used to analyze silanes, linearity is often demonstrated over several orders of magnitude. For example, a GC method for silane (B1218182) analysis showed linearity over a range of 5 ppb to 50 ppm. consci.com Another GC method for various alkoxysilanes was linear from 1 or 5 µg/mL up to 500 µg/mL. dss.go.thresearchgate.net
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com These limits are highly dependent on the analytical technique.
For GC analysis of alkoxysilanes, LODs of 1 µg/mL have been reported. dss.go.thresearchgate.net
Using more sensitive detectors like an atomic emission detector (AED), detection limits for silane in the low parts-per-billion (ppb) range (e.g., 2 ppb) can be achieved. consci.com
A method for polyaromatic hydrocarbons using a 6-phenylhexylsilane derivatized fiber reported detection limits between 0.12 and 0.81 ppb. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision refers to the degree of agreement among a series of measurements, typically expressed as the relative standard deviation (%RSD).
A GC method for alkoxysilanes showed mean recoveries greater than 95%. dss.go.thresearchgate.net
The repeatability (a measure of precision) for the same method varied from 6.5% to 10.1% RSD. dss.go.thresearchgate.net
A method for NSAIDs using a silane-modified sorbent reported recovery rates of 95–98.7% and reproducibility with RSDs below 10%. rsc.org
The following tables summarize typical validation parameters reported for the analysis of various organosilicon compounds, which can serve as a reference for a method developed for this compound.
Table 1: Examples of Linearity and Detection Limits for Silane Analysis
| Compound/Method | Analytical Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Silane (GC-AED) | 5 ppb - 50 ppm | 2 ppb | Not Reported | consci.com |
| 3-methacryloxypropyltrimethoxysilane (GC-FID) | 1 - 500 µg/mL | 1 µg/mL | Not Reported | dss.go.thresearchgate.net |
| 3-glycidoxypropyltrimethoxysilane (GC-FID) | 1 - 500 µg/mL | 1 µg/mL | Not Reported | dss.go.thresearchgate.net |
| 3-aminopropyltriethoxysilane (GC-FID) | 5 - 500 µg/mL | 5 µg/mL | Not Reported | dss.go.thresearchgate.net |
| NSAIDs (HPLC with silane-modified SPE) | 50 - 500 µg/L | 15.72 - 23.60 µg/L | 51.89 - 70.62 µg/L | rsc.org |
Table 2: Examples of Accuracy and Precision for Silane Analysis
| Compound/Method | Accuracy (Mean Recovery) | Precision (%RSD) | Source |
|---|---|---|---|
| Various Alkoxysilanes (GC-FID) | > 95% | 6.5 - 10.1% | dss.go.thresearchgate.net |
| NSAIDs (HPLC with silane-modified SPE) | 95 - 98.7% | < 10% | rsc.org |
Standardization and Quality Control in Analytical Studies of this compound
Standardization and quality control (QC) are paramount to ensure that analytical measurements are consistently accurate and reliable. acs.org This involves a systematic approach to the entire analytical process, from sample collection to data reporting.
Standardization: The standardization of an analytical method involves establishing the relationship between the analytical signal and the concentration of the analyte. libretexts.org
Calibration Standards: This is typically achieved using a series of calibration standards prepared from a pure reference material of this compound. iyte.edu.tr The instrument's response to these standards is used to generate a calibration curve.
Internal Standards: To correct for variations in sample injection or detector response, an internal standard—a compound with similar chemical properties to the analyte but not present in the sample—can be added in a known amount to all standards and samples.
Standardization Programs: In an industrial setting, a dedicated division may act as a "bureau of standards" for the company, preparing, standardizing, and distributing reference materials to various laboratories to ensure results are comparable. acs.org
Quality Control: QC procedures are implemented to monitor the performance of the analytical method over time.
QC Samples: QC samples with known concentrations of this compound (e.g., low, medium, and high concentrations) are analyzed alongside unknown samples in each analytical batch. The results for the QC samples must fall within predefined acceptance limits.
Instrument Performance: The performance of analytical instrumentation must be regularly verified. For GC systems, this includes monitoring for issues like the buildup of silica (B1680970) on flame ionization detectors (FID), which can decrease sensitivity. gelest.com Using detectors less prone to such issues, like a thermal conductivity detector (TCD), or dedicating instruments to specific families of compounds can prevent cross-contamination and ensure data quality. gelest.com
Documentation and SOPs: All analytical methods should be thoroughly documented in Standard Operating Procedures (SOPs). Adherence to quality management systems, such as ISO 9001, ensures that all processes are controlled and documented. gelest.com
Data Standardization: The adoption of standardized data formats, such as the Analytical Information Markup Language (AnIML), can facilitate data sharing, management, and long-term storage, which is crucial for collaborative research and regulatory compliance. acdlabs.com
By implementing these rigorous analytical methodologies, validation procedures, and quality control measures, the reliable detection and quantification of this compound can be achieved across a wide range of applications and matrices.
Future Research Directions and Emerging Trends for 2 Ethylhexyl Triphenylsilane
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future of (2-Ethylhexyl)triphenylsilane synthesis lies in the development of more efficient and environmentally benign methodologies. Traditional synthesis routes for organosilanes often rely on transition metal catalysts and can generate significant waste. koreapost.com A key area of future research will be the exploration of metal-free catalytic systems. Recent breakthroughs have demonstrated the potential of activating silanes using molecular structures, such as a coupling reaction involving aryne, phosphite, and fluoro-silane, which avoids the need for costly and environmentally burdensome transition metals. koreapost.com This approach not only reduces costs but also operates under milder conditions, minimizing energy consumption. koreapost.com
Another promising avenue is the development of sustainable preparation methods like Si-N dehydrocoupling catalysis, which offers a direct route to Si-N bond formation with hydrogen as the only byproduct. rsc.org This method stands as a greener alternative to traditional chlorosilane aminolysis that produces an equivalent of ammonium (B1175870) salt waste for each Si-N bond formed. rsc.org Research into catalysts spanning the periodic table for this transformation will likely yield more efficient and selective processes. rsc.org Furthermore, the use of green solvents, such as alcohols, in conjunction with earth-abundant metal catalysts like cobalt, presents a sustainable pathway for producing a wide range of organosilanes. acs.orgcsic.es These one-pot syntheses can be designed as circular processes, further minimizing waste and environmental impact. acs.orgcsic.es
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Catalysis | Utilizes molecular structures to activate silanes. koreapost.com | Reduces cost, eliminates metal waste, milder reaction conditions. koreapost.com |
| Si-N Dehydrocoupling | Direct Si-N bond formation with H₂ as a byproduct. rsc.org | Atom-efficient, avoids corrosive chlorosilanes and salt waste. rsc.org |
| Earth-Abundant Metal Catalysis | Employs catalysts like cobalt in green solvents. acs.orgcsic.es | Sustainable, circular approach, mild reaction conditions. acs.orgcsic.es |
Advanced Functionalization Strategies for Tailored Material Properties
The versatility of this compound can be significantly expanded through advanced functionalization strategies. By introducing specific organic moieties, its properties can be precisely tailored for a wide array of applications. mdpi.com A primary method for achieving this is through the co-condensation of organosilanes with other precursors, allowing for the creation of hybrid materials with customized surface and matrix properties. mdpi.com This approach is particularly relevant for developing smart-responsive units and bioactive moieties. mdpi.com
Functionalization can also enhance the compatibility between inorganic nanoparticles and polymer matrices. mdpi.com For instance, grafting organosilanes onto the surface of materials like barium titanate nanoparticles can improve their dispersibility within a polymer, leading to enhanced dielectric and piezoelectric properties. mdpi.com The choice of the organosilane's functional group is critical in dictating the particle-matrix and particle-particle interactions. mdpi.com Furthermore, functionalizing materials like graphene oxide with organosilanes can improve their interaction with polymer matrices, leading to composites with enhanced mechanical and thermal properties. csic.eschemrestech.com
Integration into Smart Materials and Responsive Systems
The unique structure of this compound makes it a promising candidate for integration into smart materials and responsive systems. These materials are designed to change their properties in response to external stimuli such as pH, light, or temperature. Organosilanes are key components in the development of stimuli-responsive drug delivery systems, where they can be used to create nanovalves on mesoporous silica (B1680970) nanoparticles. thno.orgnewcastle.edu.aunih.gov These nanovalves can be triggered to open or close, allowing for the controlled release of therapeutic agents. thno.org
The ability of organosilanes to form self-assembled monolayers on various surfaces is another critical aspect for their use in responsive systems. mdpi.com For example, the application of an organosilane self-assembled monolayer on the surface of an indium tin oxide layer in a solar cell has been shown to enhance its performance by passivating the surface and improving charge carrier dynamics. mdpi.com Future research will likely focus on designing this compound derivatives with specific responsive functionalities, enabling their use in a broader range of smart devices and sensors.
Harnessing this compound in Sustainable Technologies
The properties of this compound can be leveraged to advance various sustainable technologies. In the realm of renewable energy, organosilanes are being explored for their potential to improve the efficiency and reliability of solar cells. mdpi.com Their ability to form protective and performance-enhancing layers on critical components makes them valuable in this sector. mdpi.com
Another significant application is in the development of environmentally friendly hydrogen generation systems. nih.gov Inexpensive organosilanes can serve as hydrogen storage materials, releasing hydrogen through hydrolytic oxidation in the presence of a catalyst. nih.gov Recent research has demonstrated an on/off-switchable hydrogen production system using heterogeneous gold nanoparticle catalysts at ambient temperature, offering a green and controllable energy source. nih.gov The development of this compound-based systems for this purpose could offer a safe and efficient way to store and transport hydrogen.
Furthermore, the use of organosilanes as additives can enhance the durability and lifespan of materials, reducing waste and resource consumption. zmsilane.com For example, highly aromatic organosilanes have been shown to inhibit the photodegradation of PVC films, extending their service life. mdpi.com
Deeper Understanding of Structure-Reactivity Relationships through Advanced Characterization and Computational Models
A fundamental understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for predicting its behavior and designing new materials. scribd.comlibretexts.org Advanced characterization techniques are essential for probing the intricate details of its structure and interactions. Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy, for instance, provides detailed information about the chemical environment of silicon, carbon, and other nuclei, allowing for the precise characterization of functionalized surfaces. mdpi.com
Computational molecular modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to study the adsorption of organosilanes on various substrates and the effect of environmental factors like water. tandfonline.comtandfonline.com These simulations can predict the work of adhesion and provide insights into the durability of organosilane-based interfaces, which can be validated by experimental data. tandfonline.comtandfonline.com Density functional theory (DFT) calculations can be used to study the gas-phase conformations and stabilities of organosilanes, elucidating the role of the organic linkers in the formation of periodic mesoporous organosilicas. researchgate.net By combining experimental and computational approaches, researchers can develop a comprehensive understanding of structure-reactivity relationships, enabling the rational design of this compound derivatives with desired properties. researchgate.net
| Technique | Information Gained | Relevance to this compound |
| Solid-State NMR | Chemical environment of atoms, surface functionalization. mdpi.com | Characterizing modifications and interactions at the molecular level. |
| Molecular Dynamics (MD) | Adsorption behavior, interfacial interactions, durability. tandfonline.comtandfonline.com | Predicting performance in coatings and composites. |
| Density Functional Theory (DFT) | Conformations, stabilities, electronic properties. researchgate.net | Guiding the design of new organosilane structures. |
Addressing Unresolved Questions in Environmental Fate and Persistence
While organosilanes offer many benefits, it is imperative to address unresolved questions regarding their environmental fate and persistence to ensure their safe and sustainable use. dakenchem.com The environmental distribution of organosilicon compounds is influenced by their physical properties such as water solubility and molecular weight. nih.gov The primary concern is the potential for materials to be both toxic and persistent, leading to undesirable ecological consequences. nih.gov
The environmental presence of organosilicons is largely due to human activities, with potential release from manufacturing, use, and disposal. gesamp.org While some studies suggest that certain organosilanes can biodegrade, the degradation pathways and the nature of the byproducts are not fully understood for all compounds. dakenchem.comgesamp.org For instance, while some research suggests the utilization of phenylsilanes by certain bacteria, other studies indicate that compounds like phenyltrimethylsilane (B1584984) are not decomposed but are converted to disiloxanes in rats. gesamp.org Future research must focus on comprehensive studies to evaluate the long-term environmental impact of this compound, including its potential for bioaccumulation and the toxicity of its degradation products. nih.govacs.org
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. Collaborations between chemists, materials scientists, physicists, and engineers will be essential to fully exploit its potential.
In the field of biomaterials , the ability to functionalize this compound with bioactive molecules could lead to the development of advanced medical implants with improved biocompatibility and targeted drug delivery capabilities. mdpi.com Its integration into soft and stretchable electronics could pave the way for innovative wearable devices and sensors. researchgate.net
The development of high-performance coatings is another area ripe for interdisciplinary work. The combination of the compound's hydrophobic nature and its ability to form strong bonds with substrates makes it an ideal candidate for creating durable, anti-corrosive, and self-cleaning surfaces. zmsilane.comnih.gov
Furthermore, its role in catalysis is an emerging area of interest. aist.go.jp The development of novel catalytic processes for producing and utilizing organosilicon functional materials is a key national project in some countries, highlighting the importance of this research direction. aist.go.jp By fostering collaboration across disciplines, the scientific community can accelerate the translation of fundamental research on this compound into practical and impactful technologies.
Conclusion
Summary of Key Research Findings on (2-Ethylhexyl)triphenylsilane
Research on this compound is still in its early stages, with the compound being noted as a rare and unique chemical for discovery research. sigmaaldrich.com Currently, detailed academic studies focusing specifically on its synthesis, properties, and applications are limited. The compound is identified by its CAS number 18765-65-6 and a molecular formula of C26H32Si. sigmaaldrich.com
While direct research is sparse, the broader context of related compounds offers some insight. For instance, triphenylsilane (B1312308), a structurally related molecule, is extensively used in organic synthesis as a reactant and reagent. alfa-chemistry.com Studies on other organosilicon compounds, such as those involving triphenylsilane-fused porphyrins, highlight the utility of silanes in creating complex molecular architectures. acs.org Additionally, research into various acrylate (B77674) monomers, including 2-ethylhexyl acrylate, for polymerization reactions indicates the relevance of the 2-ethylhexyl group in polymer science. researchgate.net The presence of the triphenylsilane group suggests potential applications in areas where the properties of this functional group are beneficial, such as in the development of new luminogens for organic light-emitting diodes (OLEDs), where triphenylsilane derivatives have shown promise. researchgate.net
Reiteration of the Compound's Significance in Academic Research
The significance of this compound in academic research currently lies in its potential as a novel building block in materials science and organic synthesis. Although it is considered a rare chemical, its unique combination of a bulky, hydrophobic 2-ethylhexyl group and a rigid triphenylsilyl moiety makes it a compound of interest for creating new materials with tailored properties. sigmaaldrich.com
The triphenylsilane component is known to be a part of high-triplet-energy materials used in the development of efficient OLEDs. researchgate.net The 2-ethylhexyl group is frequently employed to enhance solubility and modify the physical properties of polymers, as seen in the production of poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene) for light-emitting applications. researchgate.net Therefore, this compound could be explored for its potential contributions to the field of organic electronics.
Concluding Remarks on the Future Trajectory of this compound Research
The future research trajectory for this compound is likely to focus on several key areas. A primary direction will be the development of efficient and scalable synthesis methods. Following this, a thorough characterization of its physicochemical properties will be essential.
Subsequent research will likely explore its applications in materials science, particularly in the field of organic electronics. Investigations into its utility as a host material or an additive in OLEDs, leveraging the known properties of triphenylsilane derivatives, could be a fruitful avenue. researchgate.net Furthermore, its potential as a monomer or modifier in polymer synthesis could be explored to create new polymers with enhanced thermal stability, solubility, or specific optoelectronic properties. As research into advanced materials continues to grow, this compound may find its niche as a valuable, albeit currently understudied, chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Ethylhexyl)triphenylsilane, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis of organosilanes like this compound typically involves hydrosilylation or condensation reactions. For example, analogous ester syntheses (e.g., 2-ethylhexyl salicylate) employ immobilized lipases under solvent-free conditions with reduced pressure to enhance yield and purity . Reaction efficiency can be quantified using kinetic modeling (e.g., pseudo-homogeneous or Langmuir-Hinshelwood models) to assess activation energy and equilibrium constants. Gas chromatography (GC) or nuclear magnetic resonance (NMR) should be used to monitor conversion rates and byproduct formation.
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify Si-C (~650–750 cm⁻¹) and Si-Ph (1,100–1,250 cm⁻¹) bonds.
- ¹H/¹³C NMR : Assign peaks for the ethylhexyl chain (δ 0.8–1.6 ppm for CH₂/CH₃) and triphenylsilane aromatic protons (δ 7.0–7.8 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, checking for fragmentation patterns consistent with silane cleavage.
Cross-reference with databases like PubChem or CAMEO for validation .
Q. What are the critical stability parameters for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4–40°C), and light exposure. Monitor degradation via HPLC or TGA for mass loss. For silanes, hydrolytic stability is critical; use Karl Fischer titration to track moisture uptake. Compare results with structurally similar compounds (e.g., triethylsilane) to establish degradation thresholds .
Advanced Research Questions
Q. How can computational tools like COSMO-RS or DFT predict the solvent compatibility and reactivity of this compound?
- Methodological Answer :
- COSMO-RS : Predict solubility parameters and partition coefficients in biphasic systems (e.g., DES-water mixtures) to optimize extraction efficiency .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for hydrosilylation. Compare with experimental kinetic data to validate computational models.
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pt/C or enzymes) to identify steric hindrance from the ethylhexyl chain .
Q. What experimental designs are suitable for resolving contradictions in reported physicochemical data (e.g., solubility, thermal stability)?
- Methodological Answer : Apply Box-Behnken Design (BBD) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify confounding factors. For instance, discrepancies in thermal stability (e.g., decomposition points) can be addressed via TGA-DSC coupled with isothermal holds. Use ANOVA to distinguish measurement error from true experimental variability .
Q. How can advanced kinetic modeling reconcile discrepancies in catalytic mechanisms for this compound synthesis?
- Methodological Answer : Develop a microkinetic model incorporating adsorption-desorption equilibria (Langmuir isotherms) and surface reaction steps. For enzymatic routes (e.g., lipase-catalyzed synthesis), use Michaelis-Menten kinetics with inhibition terms to account for substrate or product interference. Validate models using in situ FT-IR or Raman spectroscopy to track intermediate species .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for organosilanes like this compound?
- Methodological Answer : Cross-reference AEGL guidelines for structurally related compounds (e.g., 2-ethylhexyl chloroformate) to infer acute exposure limits. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). Compare results with in silico predictions (e.g., QSAR models) to identify outliers due to assay-specific artifacts .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
